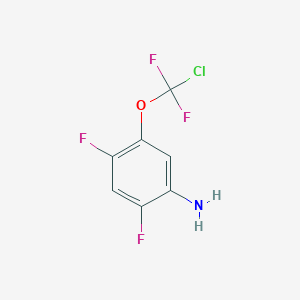
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline, also known as F6HPA, is an organic compound commonly used in scientific research due to its unique properties and wide range of applications. It is a colorless, volatile liquid with a faint odor, and is a common component of many synthetic organic compounds. F6HPA is widely used in the synthesis of pharmaceuticals, pesticides, and other organic materials. It is also used in the production of fluoropolymers and other fluorinated materials. In addition, F6HPA is used as a solvent for many chemical reactions, and is also used as a reagent in the synthesis of other compounds.
Wirkmechanismus
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a colorless, volatile liquid with a faint odor, and is a common component of many synthetic organic compounds. Its mechanism of action is not well understood, but it is believed to act as a nucleophile, which reacts with certain functional groups in organic molecules. It is also believed to act as an electron-withdrawing group, which can affect the reactivity of other molecules in a given reaction. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline has been shown to be an effective catalyst for certain reactions, such as the Heck reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline are not well understood. However, it is known to be an effective solvent and reagent in the synthesis of organic compounds. It has also been shown to be an effective catalyst for certain reactions, such as the Heck reaction. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline has been used in the study of enzyme-catalyzed reactions, and in the development of new drugs and pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in lab experiments include its low toxicity, its ability to act as a reagent and catalyst in organic synthesis, and its low cost. Its low toxicity makes it safe to use in laboratory experiments, and its ability to act as a reagent and catalyst in organic synthesis makes it useful for a wide range of applications. Its low cost makes it an attractive option for researchers on a budget.
The main limitation of using 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in lab experiments is its volatility. It is a volatile liquid, which means it is prone to evaporating quickly, and must be stored in a sealed container or in a cool, dry place. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline is not soluble in water, and must be used in an organic solvent for most reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic materials. In addition, further research could be conducted into its potential use as a reagent and catalyst in the synthesis of fluoropolymers and other fluorinated materials. Finally, further research could be conducted into its potential use in the development of new drugs and pharmaceuticals.
Synthesemethoden
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline can be synthesized by a number of methods, including the Friedel-Crafts alkylation reaction, the Wittig reaction, and the Heck reaction. The Friedel-Crafts alkylation reaction is the most commonly used method, and involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. The Wittig reaction is a nucleophilic addition reaction, which involves the addition of a phosphonium ylide to an aldehyde or ketone. The Heck reaction is a reaction between an alkenyl halide and an organic substrate in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline is widely used in scientific research due to its unique properties and wide range of applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic materials. It is also used as a solvent for many chemical reactions, and is also used as a reagent in the synthesis of other compounds. In addition, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline has been used in the synthesis of fluoropolymers and other fluorinated materials. It has also been used in the study of enzyme-catalyzed reactions, and in the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7NO/c10-4-1-2-5(17)6(3-4)18-9(15,16)7(11)8(12,13)14/h1-3,7H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMZVDCLYMKHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(C(C(F)(F)F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)







